{4-[(Ethylamino)methyl]cyclohexyl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(Aminomethyl)cyclohexyl)methyl)ethanamine: is an organic compound with the molecular formula C10H22N2 It is a derivative of cyclohexylamine, featuring an aminomethyl group attached to the cyclohexyl ring and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-((4-(Aminomethyl)cyclohexyl)methyl)ethanamine involves the reductive amination of 4-(aminomethyl)cyclohexanone with ethanamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Amine Alkylation: Another approach involves the alkylation of 4-(aminomethyl)cyclohexylamine with ethyl bromide or ethyl iodide under basic conditions, such as using sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of N-((4-(Aminomethyl)cyclohexyl)methyl)ethanamine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-((4-(Aminomethyl)cyclohexyl)methyl)ethanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions may result in the formation of corresponding imines or nitriles.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of secondary or tertiary amines.
Substitution: N-((4-(Aminomethyl)cyclohexyl)methyl)ethanamine can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: N-((4-(Aminomethyl)cyclohexyl)methyl)ethanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential therapeutic properties.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, such as enzyme inhibitors or receptor agonists. Its ability to interact with biological targets makes it valuable in drug discovery and development.
Medicine: N-((4-(Aminomethyl)cyclohexyl)methyl)ethanamine has potential applications in medicinal chemistry, particularly in the design of new drugs for treating neurological disorders or infections. Its structural features enable it to cross biological membranes and interact with specific molecular targets.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and coatings. Its reactivity and stability make it suitable for various manufacturing processes, including the creation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((4-(Aminomethyl)cyclohexyl)methyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transmission and affecting neurological functions.
Comparison with Similar Compounds
Cyclohexylamine: A simpler analog with a single amino group attached to the cyclohexyl ring.
4-(Aminomethyl)cyclohexylamine: A compound with an aminomethyl group attached to the cyclohexyl ring, similar to the parent structure of N-((4-(Aminomethyl)cyclohexyl)methyl)ethanamine.
N-Methylcyclohexylamine: A derivative with a methyl group attached to the nitrogen atom of cyclohexylamine.
Uniqueness: N-((4-(Aminomethyl)cyclohexyl)methyl)ethanamine stands out due to its dual functional groups, which provide enhanced reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in multiple research and industrial applications.
Properties
Molecular Formula |
C10H22N2 |
---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
N-[[4-(aminomethyl)cyclohexyl]methyl]ethanamine |
InChI |
InChI=1S/C10H22N2/c1-2-12-8-10-5-3-9(7-11)4-6-10/h9-10,12H,2-8,11H2,1H3 |
InChI Key |
UYVDNMKAGCMSOF-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1CCC(CC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.